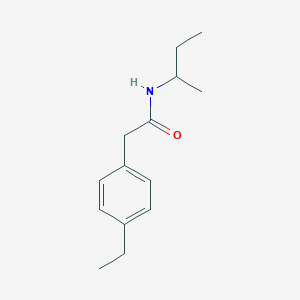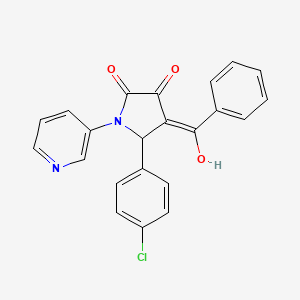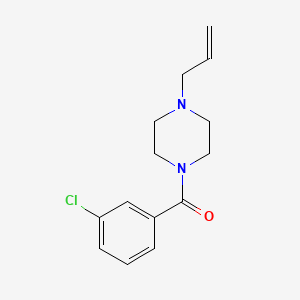![molecular formula C20H21F3N2O B5329451 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine, also known as JNJ-1661010, is a potent and selective antagonist of the dopamine D2 receptor. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用机制
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. By blocking the binding of dopamine to the receptor, this compound reduces the activity of the dopamine signaling pathway, leading to a decrease in the release of neurotransmitters such as glutamate and GABA. This in turn can lead to changes in the activity of various brain regions, including the prefrontal cortex, striatum, and limbic system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the release of dopamine and other neurotransmitters in the striatum, which is involved in the regulation of movement and reward. It has also been shown to reduce the activity of the prefrontal cortex, which is involved in the regulation of executive function and decision-making. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the major advantages of using 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise manipulation of the dopamine signaling pathway. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results. In addition, this compound has a relatively short half-life in vivo, which may limit its usefulness in certain experimental paradigms.
未来方向
There are several areas of future research that could be pursued with 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine. One area of interest is the potential use of this compound in the treatment of addiction, as dopamine signaling is known to play a key role in the development and maintenance of addictive behaviors. Another area of interest is the potential use of this compound in the treatment of Parkinson's disease, as dopamine D2 receptor antagonists have been shown to have beneficial effects on motor symptoms in animal models. Finally, further studies could be conducted to investigate the potential off-target effects of this compound on other receptors or signaling pathways, in order to better understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine involves a multistep process that includes the preparation of piperidine-3-carboxylic acid, the coupling of the acid with 2-[3-(trifluoromethyl)phenyl]ethylamine, and the subsequent cyclization of the resulting intermediate with pyridine-2-carboxylic acid. The final product is obtained through purification and isolation by column chromatography.
科学研究应用
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as dopamine D2 receptor antagonists have been shown to alleviate some of the motor symptoms associated with the disease.
属性
IUPAC Name |
pyridin-2-yl-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-7-3-5-15(13-17)9-10-16-6-4-12-25(14-16)19(26)18-8-1-2-11-24-18/h1-3,5,7-8,11,13,16H,4,6,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZOTOOIKJHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)
![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)

![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5329438.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)


![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
